Product packaging for L-Glutaryl Carnitine Chloride(Cat. No.:)

L-Glutaryl Carnitine Chloride

Cat. No.: B1156097
M. Wt: 311.76
Attention: For research use only. Not for human or veterinary use.
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Description

L-Glutaryl Carnitine Chloride is a high-purity chemical compound provided for research applications. As an acylcarnitine ester, it is a key intermediate in the L-lysine and L-tryptophan degradation pathways. Its primary research value lies in the study of inborn errors of metabolism, particularly Glutaric Aciduria type 1 (GA1), where it accumulates due to a deficiency in the glutaryl-CoA dehydrogenase (GCDH) enzyme . The detection and quantification of L-Glutaryl Carnitine, often represented as C5DC in acylcarnitine profiles, is crucial for the biochemical diagnosis and monitoring of this disorder . Research into GA1 utilizes this compound in developing and validating analytical methods, including high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) and advanced techniques like matrix-assisted laser desorption/ionization infrared ion spectroscopy (MALDI-IRIS) . These applications are fundamental for expanding the understanding of metabolic dysregulation and improving diagnostic capabilities. This product is intended for use in a laboratory setting by qualified researchers only. It is not for diagnostic, therapeutic, or any human use. Handle with appropriate safety precautions, and refer to the Safety Data Sheet for detailed handling and storage information.

Properties

Molecular Formula

C₁₂H₂₂ClNO₆

Molecular Weight

311.76

Synonyms

(2R)-3-Carboxy-2-(4-carboxy-1-oxobutoxy)-N,N,N-trimethyl-1-propanaminium Chloride;  Glutarylcarnitine Chloride

Origin of Product

United States

Biosynthesis and Metabolic Pathways of L Glutaryl Carnitine

Precursor Substrates and Enzymatic Conversion to L-Glutaryl Carnitine

The biosynthesis of L-Glutaryl Carnitine is a multi-step process that involves the convergence of pathways for amino acid breakdown and the carnitine shuttle system. This process is essential for the proper management of acyl-CoA esters within the mitochondria.

Glutaryl-coenzyme A (Glutaryl-CoA) is the immediate precursor to L-Glutaryl Carnitine. Glutaryl-CoA is a pivotal intermediate in the metabolic pathways of the amino acids L-lysine, L-hydroxylysine, and L-tryptophan. nih.gov In situations where the downstream processing of Glutaryl-CoA is impaired, such as in the inherited metabolic disorder glutaric aciduria type I (GA-I), which is caused by a deficiency of the enzyme glutaryl-CoA dehydrogenase, Glutaryl-CoA accumulates in the mitochondria. nih.govnih.gov This accumulation drives the formation of L-Glutaryl Carnitine as an alternative metabolic route. nih.gov

L-carnitine is a quaternary ammonium compound that is essential for the transport of long-chain fatty acids into the mitochondria for beta-oxidation. creative-proteomics.com Beyond this primary role, carnitine also functions as a scavenger for acyl groups from acyl-CoA compounds that are produced in excess or cannot be further metabolized. nih.govcapes.gov.br This buffering mechanism is crucial for regenerating the pool of free coenzyme A (CoA), which is vital for numerous metabolic reactions, including the Krebs cycle and fatty acid oxidation. nih.govcapes.gov.br The formation of acylcarnitines, such as L-Glutaryl Carnitine, facilitates the removal of these potentially toxic acyl groups from the mitochondria. nih.gov

The enzymatic reaction that conjugates Glutaryl-CoA with L-carnitine to form L-Glutaryl Carnitine is catalyzed by a class of enzymes known as carnitine acyltransferases. nih.govnih.gov These enzymes facilitate the reversible transfer of an acyl group from coenzyme A to carnitine. nih.gov Specifically, carnitine acetyltransferase (CrAT) is responsible for the synthesis of short-chain acylcarnitines, including L-Glutaryl Carnitine. hmdb.ca When mitochondrial levels of Glutaryl-CoA rise, it becomes a substrate for a carnitine acyltransferase, leading to the formation of glutarylcarnitine (B602354) and the release of free CoA. nih.gov

Table 1: Key Molecules in L-Glutaryl Carnitine Biosynthesis

MoleculeRole
Glutaryl-CoAPrecursor substrate providing the glutaryl group.
L-CarnitineAccepts the glutaryl group from Glutaryl-CoA.
Carnitine AcyltransferaseEnzyme catalyzing the transfer of the glutaryl group.
L-Glutaryl CarnitineThe resulting acylcarnitine product.
Coenzyme A (CoA)Released during the reaction, regenerating the free pool.

Interconnections with Amino Acid Catabolism

The metabolic pathways that generate Glutaryl-CoA, and consequently L-Glutaryl Carnitine, are directly linked to the breakdown of specific amino acids. The formation of L-Glutaryl Carnitine is a significant indicator of the metabolic flux through these catabolic routes.

The degradation of the essential amino acid L-lysine is a primary source of Glutaryl-CoA in mammals. youtube.com This catabolic pathway occurs within the mitochondria. youtube.com A deficiency in the enzyme glutaryl-CoA dehydrogenase, which is the final common step in the breakdown of lysine (B10760008), leads to an accumulation of Glutaryl-CoA. nih.gov This, in turn, results in an increased production of L-Glutaryl Carnitine. nih.govresearchgate.net Therefore, elevated levels of glutarylcarnitine in blood and urine are a key biomarker for disorders of lysine metabolism. researchgate.netresearchgate.net

The catabolism of the essential amino acid L-tryptophan also converges with the lysine degradation pathway to produce Glutaryl-CoA. nih.gov The kynurenine pathway is the main route for tryptophan degradation in mammals, and it ultimately yields intermediates that are converted to Glutaryl-CoA. nih.gov Similar to lysine metabolism, any disruption in the downstream processing of Glutaryl-CoA will lead to its accumulation and subsequent conversion to L-Glutaryl Carnitine. nih.govnih.gov Thus, L-Glutaryl Carnitine is also an important metabolic marker for disruptions in the tryptophan catabolic pathway. researchgate.net

Table 2: Amino Acid Precursors to L-Glutaryl Carnitine

Amino AcidCatabolic PathwayKey Intermediate
L-LysineMitochondrial Lysine DegradationGlutaryl-CoA
L-HydroxylysineFinal Common Catabolic PathwayGlutaryl-CoA
L-TryptophanKynurenine PathwayGlutaryl-CoA

Hydroxylysine Metabolic Links to L-Glutaryl Carnitine

The formation of L-Glutaryl Carnitine is intrinsically linked to the metabolic pathways of specific amino acids, including hydroxylysine. In certain metabolic disorders, the breakdown of lysine, hydroxylysine, and tryptophan is disrupted. nih.govmybiosource.com A key enzyme in this pathway is glutaryl-CoA dehydrogenase. When this enzyme is deficient, a condition known as Glutaric Acidemia Type I (GA-I), the metabolic process is halted. nih.govresearchgate.net

This enzymatic blockage leads to an accumulation of the intermediate metabolite, glutaryl-CoA, which is the immediate substrate for glutaryl-CoA dehydrogenase. familiasga.com To mitigate the toxic effects of excess glutaryl-CoA, the body utilizes L-carnitine to convert the accumulated glutaryl-CoA into L-Glutaryl Carnitine. nih.gov This reaction is catalyzed by carnitine acyltransferase. Therefore, the presence of elevated L-Glutaryl Carnitine is a direct biochemical indicator of a disruption in the catabolic pathway of hydroxylysine.

L-Glutaryl Carnitine as a Metabolic Byproduct or Intermediate

Under normal physiological conditions, L-Glutaryl Carnitine is not a significant intermediate in metabolic pathways. Instead, it is primarily considered a metabolic byproduct that is formed when there is a disruption in the degradation pathways of lysine, hydroxylysine, and tryptophan. mybiosource.com The accumulation of glutaryl-CoA, due to a deficiency in the enzyme glutaryl-CoA dehydrogenase, leads to its esterification with L-carnitine to form L-Glutaryl Carnitine. nih.govfamiliasga.com

This conversion serves as a biochemical overflow mechanism. The formation of L-Glutaryl Carnitine helps to release the pool of free Coenzyme A (CoA) within the mitochondria, which is essential for other metabolic processes. nih.gov Thus, L-Glutaryl Carnitine is not a substrate for a subsequent metabolic step but rather an end-product of a detoxification process, marking it as a byproduct of aberrant amino acid metabolism.

Metabolic ConditionEnzyme DeficiencyAccumulated IntermediateResulting Byproduct
Glutaric Acidemia Type I (GA-I)Glutaryl-CoA DehydrogenaseGlutaryl-CoAL-Glutaryl Carnitine

Mechanism of L-Glutaryl Carnitine Excretion and Detoxification Pathways

The formation and subsequent excretion of L-Glutaryl Carnitine represent a crucial detoxification pathway, particularly in the context of inborn errors of metabolism like Glutaric Acidemia Type I. mybiosource.comnih.gov The primary purpose of this pathway is to mitigate the toxicity associated with the accumulation of glutaryl-CoA in the mitochondria. researchgate.net

The detoxification process begins with the enzymatic conversion of the toxic glutaryl-CoA to the less harmful L-Glutaryl Carnitine, a reaction facilitated by carnitine acyltransferase. nih.gov This newly formed acylcarnitine is then transported out of the mitochondrial matrix. This transport is essential for preventing the sequestration of the vital mitochondrial Coenzyme A pool. nih.gov

Once in the cytosol, L-Glutaryl Carnitine is exported from the cell into the bloodstream. From the blood, it undergoes rapid renal clearance and is excreted in the urine. familiasga.com The urinary excretion of L-Glutaryl Carnitine is a key diagnostic marker for GA-I and is an effective means for the body to eliminate the excess and potentially harmful acyl groups. nih.gov This process of forming and excreting L-Glutaryl Carnitine is a vital mechanism for cellular detoxification. mdpi.com

StepDescriptionKey Molecules/EnzymesLocation
1. FormationEsterification of accumulated glutaryl-CoA with L-carnitine.Glutaryl-CoA, L-Carnitine, Carnitine AcyltransferaseMitochondria
2. TransportExport of L-Glutaryl Carnitine from the mitochondria to the cytosol, and then out of the cell into the bloodstream.Acylcarnitine transportersMitochondrial membrane, Cell membrane
3. ExcretionFiltration of L-Glutaryl Carnitine from the blood by the kidneys and elimination in the urine.L-Glutaryl CarnitineKidneys, Urine

Enzymology and Genetics of L Glutaryl Carnitine Metabolism

Glutaryl-CoA Dehydrogenase (GCDH) Activity and L-Glutaryl Carnitine Dynamics

Glutaryl-CoA Dehydrogenase (GCDH) is a critical enzyme in the catabolic pathways of L-lysine, L-hydroxylysine, and L-tryptophan. nih.gov Its primary role involves the oxidative decarboxylation of glutaryl-CoA.

Biochemical Function of GCDH in Glutaryl-CoA Conversion

Located in the mitochondrial matrix, GCDH, a homotetramer flavoprotein, catalyzes the conversion of glutaryl-CoA to crotonyl-CoA and carbon dioxide. wikipedia.orgnih.gov This reaction is a crucial step in the breakdown of the aforementioned amino acids. genecards.org The enzyme utilizes electron transfer flavoprotein as its electron acceptor during this process. wikipedia.orggenecards.org A deficiency in GCDH activity leads to the accumulation of glutaryl-CoA and its derivatives, including glutaric acid, 3-hydroxyglutaric acid, and glutaconic acid. orpha.netrarediseases.org This accumulation is a hallmark of Glutaric Aciduria Type 1 (GA1), an autosomal recessive metabolic disorder. wikipedia.orgwikipedia.org

EnzymeSubstrateProductCofactor/Electron AcceptorCellular Location
Glutaryl-CoA Dehydrogenase (GCDH)Glutaryl-CoACrotonyl-CoA + CO2FAD / Electron Transfer FlavoproteinMitochondrial Matrix

Enzymatic Regulation of L-Glutaryl Carnitine Precursor Levels

The levels of glutaryl-CoA, the direct precursor to L-Glutaryl Carnitine, are tightly regulated by GCDH activity. When GCDH function is impaired, the concentration of glutaryl-CoA increases. nih.gov This excess glutaryl-CoA can then be converted to L-Glutaryl Carnitine. Furthermore, the activity of GCDH itself can be subject to regulation. For instance, it is strongly inhibited by MCPA-CoA, a metabolite of hypoglycin. uniprot.org The release of the product, crotonyl-CoA, from the enzyme is considered the rate-determining step in the catalytic cycle. uniprot.org Studies have also suggested a feedback loop where glutaryl-CoA can lead to the glutarylation of GCDH, which in turn inhibits its function. nih.gov This inhibition can be reversed by the deglutarylating enzyme SIRT5. nih.gov

Other Enzymes Influencing L-Glutaryl Carnitine Homeostasis

Besides GCDH, other enzymes play a significant role in the broader context of acylcarnitine metabolism, which includes L-Glutaryl Carnitine.

Genetic Basis of Dysregulated L-Glutaryl Carnitine Metabolism

The primary cause of dysregulated L-Glutaryl Carnitine metabolism is genetic mutations in the GCDH gene. medlineplus.gov This gene, located on chromosome 19p13.2, provides the instructions for making the GCDH enzyme. orpha.netnih.gov

Mutations in the GCDH gene lead to the production of a defective enzyme with reduced or no activity. wikipedia.orgmedlineplus.gov This enzymatic deficiency is the underlying cause of Glutaric Aciduria Type 1 (GA1), an autosomal recessive disorder. orpha.netmedicover-genetics.com In GA1, the impaired conversion of glutaryl-CoA to crotonyl-CoA results in the accumulation of glutaryl-CoA. nih.gov This excess glutaryl-CoA is then shunted into alternative metabolic pathways, leading to the formation and accumulation of glutaric acid, 3-hydroxyglutaric acid, and glutarylcarnitine (B602354) in bodily fluids. wikipedia.org Over 200 different mutations in the GCDH gene have been identified, leading to varying degrees of enzyme deficiency and clinical severity. orpha.nethee.nhs.uk The inheritance pattern is autosomal recessive, meaning an individual must inherit two mutated copies of the GCDH gene, one from each parent, to be affected by the disorder. medlineplus.govhee.nhs.uk

DisorderAffected GeneChromosome LocationInheritance PatternPrimary Metabolic Consequence
Glutaric Aciduria Type 1 (GA1)GCDH19p13.2Autosomal RecessiveAccumulation of Glutaryl-CoA and its derivatives (Glutaric Acid, 3-Hydroxyglutaric Acid, L-Glutaryl Carnitine)

Molecular Genetics of GCDH Gene Variants and Associated Phenotypes

The human GCDH gene, located on chromosome 19p13.2, provides the genetic blueprint for the enzyme glutaryl-CoA dehydrogenase. This enzyme plays a crucial role in the mitochondrial catabolism of lysine (B10760008), hydroxylysine, and tryptophan. Pathogenic variants in the GCDH gene lead to the autosomal recessive metabolic disorder Glutaric Aciduria Type 1 (GA-1), characterized by the accumulation of glutaric acid, 3-hydroxyglutaric acid, and glutarylcarnitine. medlineplus.govmedlineplus.gov To date, over 200 mutations in the GCDH gene have been identified, exhibiting significant genetic heterogeneity. oup.com

The majority of these mutations are missense variants, which result in the substitution of one amino acid for another in the GCDH protein. nih.gov Other identified mutations include frameshift, nonsense, and splice-site variants. These genetic alterations can lead to a spectrum of consequences for the enzyme, including reduced catalytic activity, impaired protein stability, and defects in the assembly of the functional homotetrameric enzyme complex. nih.gov

The clinical presentation of GA-1 can be highly variable, and a direct correlation between genotype and phenotype is not always clear. nih.gov However, certain trends have been observed. For instance, individuals are often categorized as "high excreters" or "low excreters" based on the urinary levels of glutaric acid. High excreters typically have variants that lead to absent or very low residual enzyme activity (0-3%), while low excreters may retain up to 30% of normal GCDH activity due to at least one hypomorphic missense variant.

Certain GCDH variants are more prevalent in specific populations. For example, the p.Arg402Trp variant is common in Caucasian populations. nih.gov In the Old Order Amish community, the p.Ala421Val mutation is frequently observed. nih.gov A splice site mutation, IVS1+5G>T, is prevalent in the Ojibwa indigenous population of Canada. medlineplus.govnih.gov The following table provides a summary of selected GCDH gene variants and their associated phenotypic characteristics.

VariantTypeConsequenceAssociated Phenotype/Population
p.Arg402TrpMissenseReduced enzyme activity and stabilityCommon in Caucasians; often associated with a severe phenotype
p.Ala421ValMissenseAltered enzyme kineticsPrevalent in the Old Order Amish population
IVS1+5G>TSplice siteAberrant splicing leading to a truncated proteinCommon in the Canadian Ojibwa population
p.Glu414LysMissense---Identified in the Lumbee community of North Carolina nih.gov
c.1173dupGFrameshiftLeads to a premature stop codonReported in a consanguineous Sudanese family oup.com
p.Met263ValMissenseImpaired formation of tetrameric complexes---
p.Arg138GlyMissenseLoss of enzymatic activity---

Gene Expression Studies Related to L-Glutaryl Carnitine Metabolic Enzymes

The expression of the GCDH gene, which encodes the primary enzyme in the metabolic pathway that produces L-glutaryl carnitine as a byproduct in deficient states, has been a subject of investigation to understand the tissue-specific vulnerability observed in Glutaric Aciduria Type 1.

Studies in murine models have demonstrated that the GCDH gene is ubiquitously expressed, with the highest levels of expression observed in the liver and kidney. This is consistent with the significant role of these organs in amino acid metabolism. Expression of the GCDH protein has also been detected in various regions of the brain. This widespread expression pattern suggests that the specific neuropathology in GA-1 is not solely determined by the tissue-specific expression of the GCDH gene but likely involves other factors, such as the unique metabolic environment of the brain.

Analysis of the GCDH gene's promoter region, the section of DNA that initiates transcription, has revealed the absence of a TATA box, a common sequence in many gene promoters. However, the promoter region does contain potential binding sites for several transcription factors that are known to regulate other nuclear genes encoding mitochondrial proteins. For instance, the transcription factor AML1a has been identified as a potential regulator of the GCDH gene.

Further research into the specific transcription factors and regulatory elements that control GCDH gene expression is ongoing. A deeper understanding of these mechanisms could provide insights into the variability of clinical presentations in individuals with GA-1 and potentially inform novel therapeutic strategies.

Cellular and Subcellular Localization and Transport of L Glutaryl Carnitine

Mitochondrial Localization of L-Glutaryl Carnitine Metabolism

The formation of L-Glutaryl Carnitine is intrinsically linked to metabolic processes occurring within the mitochondria. The direct precursor, glutaryl-CoA, is an intermediate in the degradation pathways of the amino acids lysine (B10760008), hydroxylysine, and tryptophan. nih.gov In certain metabolic disorders, such as glutaric acidemia type I, a deficiency in the mitochondrial enzyme glutaryl-CoA dehydrogenase leads to the accumulation of glutaryl-CoA within the mitochondrial matrix. nih.gov

This accumulation of intramitochondrial glutaryl-CoA triggers a detoxification process. The excess glutaryl-CoA becomes a substrate for a mitochondrial carnitine acyltransferase, which catalyzes its esterification with L-carnitine to form L-Glutaryl Carnitine. nih.gov This conversion is a critical mechanism for buffering the excess acyl-CoA residues, thereby freeing up intramitochondrial coenzyme A (CoA) and preventing its sequestration. nih.gov The enzyme carnitine acetyltransferase (CrAT) is known to be responsible for the synthesis of various short-chain acylcarnitines. hmdb.ca The newly synthesized L-Glutaryl Carnitine is then poised for transport out of the mitochondria and eventually, out of the cell. nih.gov This mitochondrial origin underscores the organelle's central role in both the synthesis and subsequent trafficking of this compound.

Transport Mechanisms Across Cellular and Organellar Membranes

The transport of L-Glutaryl Carnitine is a multi-step process involving distinct transporter proteins to cross the inner mitochondrial membrane and the plasma membrane.

The primary transporter responsible for moving acylcarnitines, including L-Glutaryl Carnitine, across the inner mitochondrial membrane is the Carnitine/Acylcarnitine Translocase (CACT), also known as solute carrier family 25 member 20 (SLC25A20). wikipedia.orgmedlineplus.gov CACT is an integral protein of the inner mitochondrial membrane that functions as an antiporter. nih.gov

In the context of fatty acid oxidation, CACT facilitates the import of long-chain acylcarnitines from the mitochondrial intermembrane space into the matrix in a direct 1:1 exchange for a molecule of free L-carnitine, which is moved out of the matrix. wikipedia.orgnih.gov Conversely, when intramitochondrial acyl-CoAs accumulate, as with glutaryl-CoA, the newly formed L-Glutaryl Carnitine is transported out of the mitochondrial matrix by CACT in exchange for free L-carnitine from the cytoplasm. nih.gov This bidirectional capability is crucial for maintaining the balance of carnitine and CoA pools between the mitochondrial and cytosolic compartments. mdpi.com

Table 1: Properties of Carnitine/Acylcarnitine Translocase (CACT)
PropertyDescriptionReference
Protein NameCarnitine/Acylcarnitine Translocase (CACT) wikipedia.org
GeneSLC25A20 wikipedia.orgmedlineplus.gov
LocationInner mitochondrial membrane wikipedia.orgnih.govnih.gov
FunctionAntiporter; facilitates the exchange of acylcarnitines for free L-carnitine across the inner mitochondrial membrane. wikipedia.orgnih.gov
SubstratesFree L-carnitine and various acylcarnitines (including long-chain and dicarboxylic acylcarnitines like L-Glutaryl Carnitine). nih.govnih.gov

The transport of L-Glutaryl Carnitine across the plasma membrane, for both uptake into and efflux from the cell, involves different transport systems.

Cellular Uptake: The primary transporter for the uptake of L-carnitine and its acylated derivatives from the extracellular fluid into the cell is the organic cation/carnitine transporter novel 2 (OCTN2), encoded by the SLC22A5 gene. nih.gov OCTN2 is a high-affinity, sodium-dependent transporter found in the plasma membrane of cells in various tissues, including muscle, heart, and kidney. nih.govnih.govnih.gov It plays a critical role in maintaining systemic carnitine homeostasis by mediating cellular uptake and renal reabsorption. nih.gov The function of OCTN2 can be modulated by the lipid environment of the plasma membrane, with cholesterol shown to stimulate L-carnitine influx. nih.govresearchgate.net

Cellular Efflux: Once formed within the mitochondria and transported into the cytoplasm, L-Glutaryl Carnitine is ultimately destined for export from the cell. nih.gov The efflux of L-carnitine and its derivatives can occur via mechanisms such as accelerated exchange diffusion. nih.gov This process is stimulated by the presence of extracellular L-carnitine or its structural analogs, suggesting that transporters can operate bidirectionally to facilitate efflux when a favorable gradient exists. nih.gov This export mechanism is essential for the elimination of excess and potentially toxic acyl groups from the body, which are then typically excreted in the urine. nih.gov

Table 2: Key Transporters for Cellular L-Glutaryl Carnitine Flux
ProcessTransporterLocationFunction/CharacteristicsReference
UptakeOrganic Cation/Carnitine Transporter 2 (OCTN2 / SLC22A5)Plasma MembraneHigh-affinity, Na+-dependent transport of L-carnitine and acylcarnitines into the cell. nih.govnih.govnih.gov
EffluxVarious (e.g., via exchange diffusion)Plasma MembraneExports L-carnitine and acylcarnitines from the cell, potentially via bidirectional transporters stimulated by extracellular substrates. nih.govnih.gov

Role of L Glutaryl Carnitine in Specific Metabolic Dysregulations Preclinical and Mechanistic Focus

L-Glutaryl Carnitine in Glutaric Acidemia Type I (GA1) Pathogenesis

Glutaric Acidemia Type I (GA1) is an inherited metabolic disorder stemming from the deficiency of the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH). orpha.netnih.gov This enzymatic impairment disrupts the normal breakdown of the amino acids L-lysine, L-hydroxylysine, and L-tryptophan. orpha.netmdpi.com Consequently, upstream metabolites accumulate in the body, leading to the characteristic biochemical profile of GA1. orpha.netfamiliasga.com

In individuals with GCDH deficiency, the metabolic pathway for lysine (B10760008) and tryptophan degradation is blocked at the conversion of glutaryl-CoA to crotonyl-CoA. nih.govresearchgate.net This blockage results in the accumulation of glutaryl-CoA. researchgate.netfrontiersin.org The excess glutaryl-CoA is then conjugated with L-carnitine to form L-glutaryl carnitine (C5DC), a process that serves as a physiological detoxification mechanism. nih.govfrontiersin.org This conjugation is facilitated by carnitine acetyltransferase. hmdb.ca

As a result, L-glutaryl carnitine accumulates in various body fluids and tissues of individuals with GA1. familiasga.comresearchgate.netconsensus.app This accumulation is a key diagnostic marker for the disorder, often identified through newborn screening programs that analyze acylcarnitine profiles in dried blood spots. nih.govhee.nhs.uk The formation and subsequent urinary excretion of L-glutaryl carnitine can lead to a secondary deficiency of free L-carnitine. familiasga.comnih.gov

The extent of L-glutaryl carnitine accumulation can vary among patients, leading to classifications such as "high excreters" and "low excreters," which correlate with the residual activity of the GCDH enzyme. hee.nhs.uknih.gov High excreters have little to no enzyme activity (0%-3%), while low excreters may have up to 30% residual activity. nih.gov

The accumulation of L-glutaryl carnitine in GA1 is directly linked to the buildup of other key metabolites, namely glutaric acid (GA) and 3-hydroxyglutaric acid (3-OH-GA). orpha.netnih.govfamiliasga.com The deficiency in GCDH leads to an increase in glutaryl-CoA, which is a precursor to both L-glutaryl carnitine and glutaric acid. nih.govresearchgate.net

Studies have shown a significant correlation between the levels of L-glutaryl carnitine and these other organic acids in patients with GA1. researchgate.net For instance, in a post-mortem analysis of brain tissue from a GA1 patient, the highest concentrations of both L-glutaryl carnitine and 3-hydroxyglutaric acid were found in the putamen, a brain region particularly vulnerable to damage in this disorder. familiasga.comnih.gov This co-localization suggests a potential synergistic role in the pathophysiology of neuronal damage.

The following table illustrates the concentrations of key metabolites in different brain regions from a case study of a 14-year-old boy with GCDH deficiency. familiasga.com

Brain Region3-Hydroxyglutaric Acid (nmol/g protein)Glutaric Acid (nmol/g protein)L-Glutaryl Carnitine (nmol/g protein)
Putamen62-7.1
Caudate Nucleus---
Frontal Cortex---
Temporal Cortex---
Parietal Cortex---
Occipital Cortex---
Hippocampus---
Thalamus---
Cerebellar Vermis---
Cerebellar Hemisphere---
Midbrain---
Pons---
Medulla Oblongata---
White Matter---

Data adapted from Kölker et al., 2003.

While glutaric acid and 3-hydroxyglutaric acid are considered the primary neurotoxic compounds in GA1, the accumulation of L-glutaryl carnitine is also thought to contribute to cellular dysfunction. familiasga.comnih.gov One of the main proposed mechanisms is the induction of secondary carnitine deficiency. nih.gov The continuous conjugation of glutaryl-CoA with L-carnitine depletes the pool of free carnitine, which is essential for the transport of long-chain fatty acids into the mitochondria for beta-oxidation and energy production. nih.govnih.gov This impairment of fatty acid metabolism can compromise cellular energy homeostasis, particularly in the brain, which has high energy demands.

Furthermore, studies have suggested that the accumulation of L-glutaryl carnitine and other metabolites in GA1 is associated with increased oxidative stress. researchgate.netconsensus.app Research in GA1 patients has shown elevated levels of markers for oxidative damage to lipids and proteins, as well as evidence of DNA damage. consensus.appusp.br L-carnitine itself has demonstrated antioxidant properties, and its depletion could exacerbate this oxidative stress. researchgate.netresearchgate.net

L-Glutaryl Carnitine as a Metabolic Indicator in Inherited Metabolic Disorders

L-glutaryl carnitine is a key biomarker for the diagnosis of Glutaric Acidemia Type I through newborn screening programs. nih.govmsacl.org The analysis of acylcarnitines in dried blood spots by tandem mass spectrometry allows for the early detection of elevated C5DC levels, prompting further confirmatory testing. hee.nhs.uk This early identification is crucial for initiating timely treatment to prevent the severe neurological damage associated with GA1. nih.gov

While L-glutaryl carnitine is the primary marker for GA1, its levels can sometimes be normal in rare cases, particularly in "low excreter" phenotypes, which can make diagnosis more challenging. nih.govnih.govjpedres.org In such instances, urine organic acid analysis for glutaric and 3-hydroxyglutaric acid, along with GCDH gene sequencing or enzyme analysis, is necessary for a definitive diagnosis. hee.nhs.ukjpedres.org

Beyond its role in GA1, the profiling of acylcarnitines, including L-glutaryl carnitine, is a valuable tool in the differential diagnosis of various inherited metabolic disorders. mdpi.com Acylcarnitine analysis can help distinguish between different organic acidemias and fatty acid oxidation disorders by identifying specific patterns of accumulated acylcarnitine species. mdpi.com

Interplay with Mitochondrial Function and Bioenergetics

The accumulation of L-glutaryl carnitine and its precursors in GA1 has significant implications for mitochondrial function and cellular bioenergetics. nih.gov The primary mechanism through which L-glutaryl carnitine impacts mitochondrial function is by contributing to the depletion of the intramitochondrial pool of free L-carnitine. nih.gov

L-carnitine is essential for the transport of long-chain fatty acids across the inner mitochondrial membrane via the carnitine shuttle system, a critical step for their subsequent beta-oxidation to produce acetyl-CoA. nih.govmdpi.com A deficiency in L-carnitine impairs this process, leading to reduced energy production from fatty acids. nih.gov This is particularly detrimental during periods of catabolic stress, such as illness or fasting, when the body relies heavily on fatty acid oxidation for energy. nih.gov

The accumulation of glutaryl-CoA can also inhibit key mitochondrial enzymes involved in energy metabolism, further compromising cellular bioenergetics. nih.gov This disruption of mitochondrial energy production is believed to be a central factor in the pathophysiology of the striatal degeneration observed in GA1. nih.gov

The impact of L-glutaryl carnitine on mitochondrial respiration is primarily indirect, resulting from the metabolic disturbances caused by GCDH deficiency. nih.gov By contributing to the depletion of free L-carnitine, the formation of L-glutaryl carnitine limits the availability of substrate (long-chain fatty acids) for beta-oxidation. nih.gov This, in turn, reduces the production of acetyl-CoA that can enter the tricarboxylic acid (TCA) cycle to generate reducing equivalents (NADH and FADH2) for the electron transport chain.

Impact on Mitochondrial Membrane Potential and Calcium Homeostasis

The accumulation of acylcarnitines, including L-Glutaryl Carnitine, is indicative of underlying mitochondrial dysfunction. nih.gov Preclinical and mechanistic studies suggest that disruptions in metabolic pathways leading to elevated L-Glutaryl Carnitine can have significant consequences for mitochondrial health, including effects on mitochondrial membrane potential and cellular calcium homeostasis.

Mitochondrial dysfunction is a central feature of the pathophysiology associated with high levels of L-Glutaryl Carnitine. mdpi.com The mitochondrial membrane potential is crucial for ATP synthesis, and its disruption can lead to a cellular energy deficit. While direct studies on L-Glutaryl Carnitine's effect on membrane potential are limited, research on related long-chain acyl-CoAs has shown they can induce mitochondrial membrane permeability transition (MPT) and decrease the respiratory control ratio in isolated mitochondria. nih.gov L-carnitine, a precursor to L-Glutaryl Carnitine, has been shown to protect the mitochondrial membrane potential against insults. mdpi.com For instance, in rat hippocampal neurons, L-carnitine and its acetylated form protected the mitochondrial membrane potential from damage induced by amyloid-beta peptides. mdpi.com

Cellular calcium homeostasis is tightly regulated, with mitochondria playing a key role in buffering intracellular calcium. mdpi.com Dysregulation of this process can trigger cell death pathways. mdpi.com Studies on other acylcarnitines have demonstrated a direct impact on calcium stores. For example, long-chain acylcarnitines can induce the efflux of Ca2+ from the sarcoplasmic reticulum, thereby increasing intracellular calcium levels. mdpi.com This suggests a potential mechanism by which an accumulation of acylcarnitines, in general, could disrupt calcium signaling. The precise role of L-Glutaryl Carnitine in this process requires more targeted investigation, but it is a plausible contributor to the cellular pathology observed in metabolic disorders where its concentration is high.

ParameterObservation in Related Preclinical ModelsPotential Implication for L-Glutaryl Carnitine Accumulation
Mitochondrial Membrane Potential L-carnitine and Acetyl-L-carnitine protect against its decline. mdpi.comElevated L-Glutaryl Carnitine may be associated with a compromised membrane potential due to underlying metabolic stress.
Mitochondrial Permeability Transition (MPT) Long-chain acyl-CoAs can induce MPT. nih.govAccumulation of glutaryl-CoA, the precursor to L-Glutaryl Carnitine, could potentially trigger MPT.
Intracellular Calcium (Ca2+) Long-chain acylcarnitines can induce Ca2+ efflux from the sarcoplasmic reticulum. mdpi.comElevated L-Glutaryl Carnitine may contribute to disrupted calcium homeostasis.

Modulation of Oxidative Stress Pathways by L-Glutaryl Carnitine

The metabolic state characterized by elevated L-Glutaryl Carnitine is strongly associated with increased oxidative stress. This occurs when the production of reactive oxygen species (ROS) overwhelms the cell's antioxidant defense systems. The accumulation of metabolites upstream of L-Glutaryl Carnitine, such as glutaric acid, is believed to contribute significantly to this pro-oxidant environment. familiasga.com

Preclinical studies in models of GA-I, where L-Glutaryl Carnitine levels are high, have demonstrated a clear signature of oxidative damage to key biomolecules. Patients with GA-I show significantly increased levels of markers for lipid peroxidation (isoprostanes), protein oxidation (di-tyrosine), and DNA damage (urinary oxidized guanine (B1146940) species). familiasga.com Concurrently, these patients exhibit a reduced total antioxidant capacity, indicating that their defense mechanisms are compromised. familiasga.com

The transcription factor Nrf2 is a master regulator of the cellular antioxidant response, controlling the expression of numerous antioxidant enzymes. researchgate.net In a mouse model of GA-I, evidence of oxidative stress suggests that this pathway may be overwhelmed. researchgate.net L-carnitine supplementation in these models and in patients has been shown to mitigate oxidative stress, not only by facilitating the removal of toxic acyl groups (forming acylcarnitines like L-Glutaryl Carnitine) but also through its own antioxidant properties. familiasga.comfamiliasga.com L-carnitine treatment in GA-I patients has been shown to reduce the levels of oxidative stress biomarkers and increase the body's antioxidant capacity. familiasga.com

The table below summarizes findings on oxidative stress markers in individuals with elevated L-Glutaryl Carnitine levels, characteristic of Glutaric Aciduria Type I, both at diagnosis and after treatment with L-carnitine.

BiomarkerStatus in Patients with High L-Glutaryl Carnitine (at diagnosis)Effect of L-carnitine Supplementation
Isoprostanes (Lipid Peroxidation) Significantly Increased familiasga.comReduced Levels familiasga.com
Di-tyrosine (Protein Oxidation) Significantly Increased familiasga.comReduced Levels familiasga.com
Oxidized Guanine Species (DNA Damage) Significantly Increased familiasga.comReduced Levels familiasga.com
Total Antioxidant Capacity Significantly Reduced familiasga.comIncreased Capacity familiasga.com

These findings underscore that while the formation of L-Glutaryl Carnitine is a detoxification step, its sustained high levels are a hallmark of a metabolic state that profoundly modulates oxidative stress pathways, leading to significant cellular damage.

Analytical Methodologies for L Glutaryl Carnitine Research

Mass Spectrometry-Based Approaches for Quantification

Mass spectrometry has become an indispensable tool for the quantification of L-Glutaryl Carnitine and other acylcarnitines in biological matrices. bevital.no Its high sensitivity and specificity allow for the detection and accurate measurement of these compounds, which is crucial for the diagnosis and monitoring of various metabolic disorders. restek.comresearchgate.net

Tandem Mass Spectrometry (MS/MS) for L-Glutaryl Carnitine Profiling

Tandem mass spectrometry (MS/MS) is a cornerstone technique for acylcarnitine profiling, including the specific measurement of L-Glutaryl Carnitine. nih.govnih.gov This method is widely applied in newborn screening programs to detect inborn errors of metabolism, such as Glutaric Aciduria Type I, which is characterized by elevated levels of L-Glutaryl Carnitine. nih.govbvsalud.orgmdpi.com The technique typically involves the butylation of acylcarnitines followed by analysis using flow injection, which allows for high-throughput screening. nih.gov

A key feature in the MS/MS analysis of acylcarnitines is the generation of a prominent fragment ion at a mass-to-charge ratio (m/z) of 85. nih.gov This characteristic fragment, resulting from the neutral loss of the acyl group, is often used for the quantification of various acylcarnitines, including L-Glutaryl Carnitine. nih.gov The precision and accuracy of MS/MS methods make them suitable for quantitative analysis in diverse biological samples such as plasma, serum, and dried blood spots. researchgate.netnih.gov

ParameterDescriptionReference
Instrumentation Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) researchgate.net
Sample Types Dried blood spots, plasma, serum, urine researchgate.netbvsalud.orgnih.gov
Key Application Newborn screening for inborn errors of metabolism bvsalud.orgsigmaaldrich.com
Characteristic Ion Precursor of m/z 85 nih.gov
Common Abbreviation C5DC nih.gov

Gas Chromatography/Mass Spectrometry (GC/MS) Applications

While tandem mass spectrometry is the primary method for L-Glutaryl Carnitine itself, Gas Chromatography/Mass Spectrometry (GC/MS) plays a significant role in the broader metabolic profiling associated with conditions where L-Glutaryl Carnitine is elevated. GC/MS is particularly effective for the quantification of related metabolites such as glutaric acid and 3-hydroxyglutaric acid in urine and other body fluids. nih.govnih.govresearchgate.net

For the analysis of these organic acids, samples are typically derivatized to increase their volatility. nih.gov A common derivatization agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which creates trimethylsilyl (B98337) (TMS) derivatives. Another approach involves the formation of tert-butyldimethylsilyl (tBDMS) derivatives, which are then measured using a conventional electron-impact ionization (EI) mode in GC/MS. nih.govresearchgate.net This methodology allows for the sensitive and accurate quantification of these key biomarkers, providing complementary diagnostic information. nih.govresearchgate.net

AnalyteDerivatization MethodBody FluidReference
Glutaric Acidtert-butyldimethylsilyl (tBDMS)Urine, Serum, CSF nih.govresearchgate.net
3-Hydroxyglutaric Acidtert-butyldimethylsilyl (tBDMS)Urine, Serum, CSF nih.govresearchgate.net

Isotopic Labeling and Stable Isotope Dilution Assays

Stable isotope dilution analysis is a gold-standard method for the accurate quantification of metabolites, including L-Glutaryl Carnitine. This technique relies on the use of isotopically labeled internal standards that are chemically identical to the analyte but have a different mass. nih.gov

Utilization of Deuterated and Carbon-13 Labeled L-Glutaryl Carnitine as Internal Standards

Deuterated and Carbon-13 labeled analogs of L-Glutaryl Carnitine serve as ideal internal standards in mass spectrometry-based quantification. medchemexpress.commedchemexpress.commedchemexpress.com For instance, Glutarylcarnitine-d9 is a commercially available deuterated standard used in tandem mass spectrometry. medchemexpress.com These labeled compounds are added to biological samples at the beginning of the sample preparation process. restek.com

Because the stable isotope-labeled internal standard has nearly identical physicochemical properties to the endogenous analyte, it can account for variations in sample extraction, derivatization, and ionization efficiency. unimi.it The ratio of the signal from the endogenous analyte to the signal from the isotopically labeled internal standard is used to calculate the precise concentration of the analyte. nih.gov This approach significantly improves the accuracy and precision of the measurement. nih.gov

Labeled CompoundIsotopic LabelApplicationReference
Glutarylcarnitine-d9Deuterium (D)Internal standard for MS/MS medchemexpress.com
DL-Glutaryl carnitine-13C,d3Carbon-13 (¹³C) and Deuterium (D)Internal standard for MS analysis medchemexpress.commedchemexpress.com

Application in Metabolic Flux Analysis (MFA) Studies

Isotopically labeled compounds, including those related to the carnitine shuttle, are instrumental in metabolic flux analysis (MFA). nih.gov MFA studies aim to elucidate the rates of metabolic pathways within a biological system. By introducing a stable isotope-labeled substrate (e.g., ¹³C-labeled fatty acids or amino acids) into cells or organisms, researchers can trace the path of the labeled atoms through various metabolic reactions. nih.gov

In the context of disorders where L-Glutaryl Carnitine accumulates, such as Glutaric Aciduria Type I, stable isotope tracers can be used to study the catabolic pathways of L-lysine and L-tryptophan. nih.govmdpi.com By measuring the incorporation of isotopes into L-Glutaryl Carnitine and other downstream metabolites, it is possible to quantify the flux through the glutaryl-CoA pathway and assess the metabolic impact of enzyme deficiencies. This information is vital for understanding disease pathophysiology and for evaluating the efficacy of therapeutic interventions. nih.govmdpi.com

Chromatographic Separations for L-Glutaryl Carnitine Analysis

While direct infusion tandem mass spectrometry is a rapid method for acylcarnitine profiling, it cannot differentiate between isomeric and isobaric compounds. nih.govnih.gov Chromatographic separation prior to mass spectrometric detection is therefore essential for resolving these ambiguities and achieving accurate quantification of specific acylcarnitines like L-Glutaryl Carnitine. sigmaaldrich.comresearchgate.net

Various liquid chromatography (LC) techniques are employed for this purpose, including High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UPLC), and Hydrophilic Interaction Liquid Chromatography (HILIC). sigmaaldrich.comnih.govnih.gov These methods separate acylcarnitines based on their physicochemical properties before they enter the mass spectrometer. nih.gov For instance, UPLC coupled with MS/MS can effectively separate C4- and C5-dicarboxylic (C5DC) acylcarnitine isomers, which is critical for the differential diagnosis of certain metabolic disorders. nih.gov

The choice of chromatographic method depends on the specific analytical requirements. Reversed-phase chromatography is commonly used, often with derivatization of the acylcarnitines to improve their retention and separation. nih.govkosfaj.org HILIC is an alternative that can separate underivatized carnitine and acylcarnitines, offering a simpler workflow. bevital.nonih.gov

Chromatographic TechniqueKey AdvantageApplication ExampleReference
HPLC Robust and widely availableSeparation of derivatized carnitine and acylcarnitines nih.govresearchgate.net
UPLC-MS/MS High resolution and speedSeparation of C4- and C5DC-carnitine isomers nih.govresearchgate.net
HILIC Separation of underivatized polar compoundsAnalysis of free carnitine and acylcarnitines without derivatization sigmaaldrich.comnih.gov

Metabolomics Strategies for Comprehensive L-Glutaryl Carnitine Profiling

Metabolomics provides a powerful framework for the comprehensive analysis of low-molecular-weight intermediates, offering a snapshot of an organism's phenotype. nih.gov Within this field, specific strategies have been developed for the accurate profiling of L-Glutaryl Carnitine, a critical biomarker for certain inborn errors of metabolism (IEMs), most notably Glutaric Aciduria Type I (GA1). nih.govresearchgate.net These strategies are broadly categorized into targeted and untargeted approaches, both of which predominantly rely on mass spectrometry (MS)-based techniques for their sensitivity and specificity. mdpi.comcsuohio.edu

The primary goal of these methodologies is to measure the abundance of L-Glutaryl Carnitine and other related acylcarnitines in biological samples, such as dried blood spots (DBS), plasma, or urine. mdpi.comsigmaaldrich.com Alterations in the acylcarnitine profile can signify disruptions in fatty acid and amino acid metabolism, making these molecules key diagnostic indicators. nih.govnih.gov

Targeted vs. Untargeted Approaches

The choice between a targeted or untargeted metabolomics strategy depends on the research or clinical question. Targeted analysis is hypothesis-driven, focusing on a predefined set of known metabolites, whereas untargeted analysis is a discovery-oriented approach that seeks to capture the broadest possible metabolic profile. nih.govcsuohio.edu

Targeted Metabolomics: This is the most common strategy in clinical diagnostics, including newborn screening for IEMs. mdpi.com It involves the precise and accurate quantification of specific metabolites, such as L-Glutaryl Carnitine (C5DC). The methodology is optimized for sensitivity, reproducibility, and high throughput, often utilizing techniques like flow-injection analysis tandem mass spectrometry (FIA-MS/MS). sigmaaldrich.commdpi.com This approach is ideal for validating known biomarkers and monitoring patients. csuohio.edu

Untargeted Metabolomics: This approach aims to analyze all detectable metabolites in a sample to gain a holistic view of metabolic pathways. nih.gov While not typically used for routine screening, it is invaluable for discovering novel biomarkers and understanding the complex pathophysiology of metabolic disorders. mdpi.com Untargeted strategies may reveal previously unknown metabolic perturbations associated with elevated L-Glutaryl Carnitine levels, providing deeper insights into disease mechanisms. nih.gov

Table 1: Comparison of Metabolomics Strategies for L-Glutaryl Carnitine Analysis
FeatureTargeted MetabolomicsUntargeted Metabolomics
Primary Goal Quantification of predefined metabolites (e.g., L-Glutaryl Carnitine). csuohio.eduComprehensive profiling and discovery of novel metabolites. nih.gov
Approach Hypothesis-driven.Data-driven / Hypothesis-generating. csuohio.edu
Selectivity High; focuses only on specific analytes.Low; aims to detect all measurable analytes.
Primary Technique Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). mdpi.comfrontiersin.orgLC-MS, Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy. mdpi.com
Application Newborn screening, clinical diagnosis, patient monitoring. mdpi.comBiomarker discovery, disease mechanism research. nih.gov
Data Analysis Direct quantification against internal standards. sigmaaldrich.comComplex statistical and bioinformatics analysis. csuohio.edu

Mass Spectrometry-Based Profiling of L-Glutaryl Carnitine

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the specific and sensitive analysis of acylcarnitines. nih.govnih.gov For high-throughput applications like newborn screening, FIA-MS/MS is widely employed. sigmaaldrich.com The process typically involves the extraction of metabolites from a biological sample, followed by derivatization to enhance detection by the mass spectrometer. A common derivatization method is butylation, which converts carnitines into their butyl esters. nih.govnih.gov

In a typical MS/MS analysis, a precursor ion corresponding to the derivatized L-Glutaryl Carnitine is selected and fragmented, and a specific product ion is monitored for quantification. This precursor-product ion pair is called a transition. The selection of a specific transition is critical for analytical accuracy, as isobaric and isomeric compounds can interfere with the signal.

For instance, the analysis of L-Glutaryl Carnitine (C5DC) has historically been affected by interference from its isomer, 3-hydroxydecanoylcarnitine (C10-OH). nih.gov Initial methods used a less specific transition (m/z 388 → 85) that could not distinguish between the two compounds, potentially leading to false-positive results. nih.gov Subsequent methodological refinements introduced the use of a more specific product ion (m/z 115), enabling the unambiguous identification and quantification of L-Glutaryl Carnitine, even in complex biological matrices. nih.govspringermedicine.com This improvement allows for the reliable detection of all forms of GA1, including low-excretor variants, and distinguishes them from other conditions. nih.gov

Table 2: Key LC-MS/MS Parameters for L-Glutaryl Carnitine (C5DC) Detection
Analyte FormPrecursor Ion (m/z)Product Ion (m/z)Specificity & Remarks
Butylated C5DC38885Standard transition; subject to interference from isomeric compounds like C10-OH. nih.gov
Butylated C5DC388115Highly specific transition that discriminates C5DC from C10-OH, improving diagnostic accuracy. nih.govspringermedicine.com
Underivatized C10-OH33285Used in specific methods to confirm the presence of the interfering isomer. nih.gov

The development of these highly specific and robust metabolomics strategies has significantly advanced the ability to profile L-Glutaryl Carnitine. By leveraging comprehensive LC-MS/MS methods, researchers and clinicians can achieve accurate quantification, which is essential for the early diagnosis and understanding of related metabolic disorders. nih.gov

Preclinical Research Models for Studying L Glutaryl Carnitine

In Vitro Cellular Models

In vitro cellular models are instrumental in dissecting the molecular mechanisms underlying the metabolic roles and cellular effects of L-Glutaryl Carnitine. These systems offer a controlled environment to investigate specific pathways and cellular responses.

Cell culture systems are fundamental for exploring the intricacies of L-Glutaryl Carnitine metabolism. Various cell lines are employed to understand its transport, synthesis, and degradation. For instance, studies on bovine embryos in vitro have utilized L-carnitine supplementation to modulate metabolism, indicating its role in energy production and gene expression. nih.gov The transport of L-carnitine and its derivatives is a key area of investigation, with research showing that it is a carrier-mediated process. In the context of fatty acid metabolism, L-carnitine is essential for transporting long-chain fatty acids into the mitochondria for β-oxidation. nih.govnih.govnih.govsemanticscholar.org This process involves the enzyme Carnitine Palmitoyltransferase 1 (CPT1), which facilitates the entry of fatty acids into the mitochondrial matrix. nih.govsemanticscholar.org

In vitro assays using different cell types have demonstrated the antioxidant properties of L-carnitine. familiasga.com For example, leukocytes from healthy individuals incubated with metabolites that accumulate in certain metabolic disorders showed increased DNA damage, highlighting the potential protective role of compounds like L-carnitine. familiasga.com Furthermore, studies using human hepatocyte and neuroblastoma cell lines have confirmed the protective effect of L-carnitine against oxidative stress induced by agents like hydrogen peroxide. familiasga.com

The effects of L-carnitine and its esters have been extensively studied in neuronal cell lines to elucidate their role in neuroprotection. In motor neuron-like NSC-34 cell lines, L-carnitine and acetyl-L-carnitine have been shown to ameliorate glutamate-induced neurotoxicity. mdpi.com This protective effect is crucial in understanding potential therapeutic strategies for neurodegenerative conditions. mdpi.com

Research using rat forebrain primary cultures has demonstrated that L-carnitine can protect neurons from apoptosis induced by toxins like 1-methyl-4-phenylpyridinium (MPP+), a known inhibitor of mitochondrial complex I. nih.gov Co-incubation with L-carnitine significantly reduced MPP+-induced DNA fragmentation and maintained the levels of crucial neuronal markers. nih.gov Similarly, in human neuroblastoma (SH-SY5Y) and astrocytoma (1321N1) cell lines, L-carnitine hydrochloride has been observed to increase mitochondrial function. researchgate.net This enhancement of mitochondrial activity underscores the vital role of L-carnitine in neuronal energy metabolism. researchgate.net

The table below summarizes key findings from studies on specific cell lines:

Cell LineModel SystemKey Findings
NSC-34 (motor neuron-like) Amyotrophic Lateral Sclerosis (ALS) modelL-carnitine and acetyl-L-carnitine attenuated glutamate-induced neurotoxicity. mdpi.com
Rat Forebrain Primary Culture Parkinson's Disease model (MPP+ induced)L-carnitine protected against MPP+-induced neuronal apoptosis and DNA fragmentation. nih.gov
SH-SY5Y (human neuroblastoma) General neuronal functionL-carnitine hydrochloride significantly increased mitochondrial function. researchgate.net
1321N1 (human astrocytoma) General neuronal functionL-carnitine hydrochloride enhanced mitochondrial function. researchgate.net

In Vivo Animal Models

In vivo animal models are indispensable for understanding the systemic effects and pathophysiological relevance of L-Glutaryl Carnitine in a whole-organism context.

Genetically engineered mouse models, particularly the Glutaryl-CoA dehydrogenase (Gcdh) deficient mouse, have been pivotal in studying Glutaric Acidemia type 1 (GA1), a condition characterized by the accumulation of glutaric acid, 3-hydroxyglutaric acid, and glutarylcarnitine (B602354). nih.gov These Gcdh-/- mice exhibit biochemical and neurological features that mimic the human disease. nih.gov

Studies on Gcdh-/- mice have shown that they present with behavioral changes, including reduced motor and exploratory activity. nih.gov Biochemically, these mice have significantly elevated blood concentrations of glutarylcarnitine (C5DC) and increased levels of pro-inflammatory markers in the striatum. nih.govresearchgate.net L-carnitine supplementation in these mice has been shown to prevent most of the behavioral alterations and normalize or attenuate the levels of inflammatory markers. nih.govresearchgate.net

Dietary manipulation in animal models provides insights into how nutritional factors influence L-Glutaryl Carnitine levels and metabolism. For instance, feeding Gcdh-/- mice a high lysine (B10760008) diet exacerbates the biochemical abnormalities and neurological symptoms, further validating the model's utility in studying GA1. nih.gov

In other models, such as rats fed a high-fat diet combined with carnitine supplementation, researchers have investigated the role of gut microbiota in metabolizing carnitine to trimethylamine (B31210) (TMA), a precursor to the pro-atherogenic compound trimethylamine-N-oxide (TMAO). biorxiv.org These models are crucial for understanding the interplay between diet, gut microbiome, and cardiovascular health in the context of carnitine metabolism. biorxiv.org Studies in fish have also utilized dietary L-carnitine supplementation to investigate its effects on growth, immunity, and lipid metabolism. researchgate.net

Biochemical Phenotyping in Model Systems

Biochemical phenotyping in both in vitro and in vivo models is essential for quantifying the metabolic consequences of altered L-Glutaryl Carnitine levels. This involves measuring a range of biomarkers to create a detailed metabolic profile.

In Gcdh-/- mice, biochemical phenotyping reveals elevated blood levels of glutarylcarnitine (C5DC). nih.gov Furthermore, analysis of brain tissue, specifically the striatum, shows increased concentrations of pro-inflammatory cytokines such as IL-1β and TNF-α, as well as cathepsin-D. nih.govresearchgate.net A positive correlation has been observed between IL-1β and both cathepsin-D and C5DC levels, while L-carnitine levels were negatively correlated with cathepsin-D. nih.govresearchgate.net

In dietary models, such as rats on a high-fat, carnitine-enriched diet, biochemical analysis includes monitoring body weight, fat mass, and levels of TMAO. biorxiv.org These studies have shown that such diets can lead to increased TMAO production, which is linked to cardiovascular risk. biorxiv.org

The following table summarizes key biochemical markers in different model systems:

Model SystemKey Biochemical MarkersObserved Changes
Gcdh-/- Mice Blood Glutarylcarnitine (C5DC)Significantly increased. nih.gov
Striatal IL-1β, TNF-α, Cathepsin-DSignificantly increased. nih.govresearchgate.net
Rats on High-Fat, Carnitine Diet Urinary TMAOEnhanced excretion. biorxiv.org
Body Weight and FatIncreased. biorxiv.org
Drosophila HD Model Carnitine-related gene expressionAltered by CPT1 inhibition. mdpi.com

Future Directions and Emerging Research Avenues for L Glutaryl Carnitine

Elucidation of Uncharacterized Enzymatic Steps

The metabolic pathway of L-lysine degradation, which leads to the formation of glutaryl-CoA, is well-established. However, certain enzymatic steps related to the fate of glutaryl-CoA and its derivatives, including L-glutaryl carnitine, remain incompletely characterized. familiasga.com The conversion of glutaryl-CoA to glutaric acid, for instance, may occur non-enzymatically or be facilitated by a yet-to-be-identified thioesterase. familiasga.com Identifying and characterizing such enzymes is crucial for a complete understanding of the pathophysiology of conditions where these metabolites accumulate.

Further research is needed to identify the specific carnitine acyltransferase(s) responsible for the conversion of glutaryl-CoA to L-glutaryl carnitine. While carnitine acetyltransferase is known to synthesize short-chain acylcarnitines, the specific enzyme and its regulation in the context of glutaryl-CoA accumulation are not fully understood. hmdb.ca Understanding the kinetics and substrate specificity of these enzymes could open new avenues for therapeutic interventions aimed at modulating the levels of L-glutaryl carnitine.

Advanced Metabolomics for Deeper Mechanistic Insights

The advent of advanced metabolomics, particularly untargeted liquid chromatography-high-resolution mass spectrometry (LC-HRMS), is providing unprecedented insights into the metabolic perturbations associated with elevated L-glutaryl carnitine. mtroyal.canih.gov These technologies allow for the simultaneous measurement of hundreds to thousands of metabolites, offering a comprehensive snapshot of the metabolic state of a biological system. mtroyal.canih.gov

Recent metabolomics studies in the context of glutaryl-CoA dehydrogenase (GCDH) deficiency have revealed significant dysregulation of numerous metabolites beyond the expected accumulation of glutaric acid and L-glutaryl carnitine. mtroyal.canih.gov These studies have identified alterations in sphingolipid, thiamine, and glycerophospholipid metabolism, suggesting that the metabolic impact of glutaryl-CoA accumulation is more widespread than previously appreciated. mtroyal.ca

Table 1: Dysregulated Metabolic Pathways in Conditions with Elevated L-Glutaryl Carnitine
Metabolic PathwayObserved ChangePotential ImplicationReference
Sphingolipid MetabolismAlteredImpact on cell membrane integrity and signaling mtroyal.ca
Thiamine MetabolismAlteredImpaired energy metabolism mtroyal.ca
Glycerophospholipid MetabolismAlteredDisruption of cell membrane structure and function mtroyal.ca

Future research will likely focus on using these advanced metabolomics platforms to identify novel biomarkers for disease progression and to elucidate the precise mechanisms by which L-glutaryl carnitine and its precursors exert their effects. nih.govnih.gov By correlating specific metabolic signatures with cellular dysfunction, researchers can gain a deeper understanding of the pathophysiology and identify new therapeutic targets.

Exploration of L-Glutaryl Carnitine in Broader Metabolic Contexts (excluding clinical applications)

L-glutaryl carnitine is primarily known as a biomarker for inborn errors of lysine (B10760008) and tryptophan metabolism. rarediseases.org However, emerging research is beginning to explore its role in broader metabolic contexts, particularly in relation to mitochondrial function. semanticscholar.orgnih.gov Carnitine and its acyl esters are essential for the transport of fatty acids into the mitochondria for beta-oxidation, and they also play a role in buffering the acyl-CoA/CoA ratio within the mitochondrial matrix. nih.govresearchgate.netnih.gov

The accumulation of L-glutaryl carnitine can be seen as an indicator of mitochondrial stress, where the normal metabolic flux is disrupted. nih.gov This can have several consequences for cellular metabolism:

Sequestration of Free Carnitine: The formation of L-glutaryl carnitine consumes free L-carnitine, which may lead to a secondary carnitine deficiency. researchgate.net This can impair the transport of long-chain fatty acids into the mitochondria, further compromising energy production.

Alteration of the Acyl-CoA/CoA Ratio: The accumulation of glutaryl-CoA and its subsequent conversion to L-glutaryl carnitine can alter the intramitochondrial acyl-CoA/CoA ratio. researchgate.net This can have allosteric effects on various metabolic enzymes, including those involved in the Krebs cycle and fatty acid oxidation.

Mitochondrial Detoxification: The formation and subsequent excretion of L-glutaryl carnitine can be viewed as a mitochondrial detoxification mechanism, removing potentially toxic acyl-CoA species from the mitochondrial matrix. nih.govresearchgate.net

Future research will likely focus on elucidating the precise role of L-glutaryl carnitine in modulating mitochondrial function and its interplay with other metabolic pathways. Understanding these broader metabolic roles will be crucial for a complete picture of the biochemical and cellular consequences of L-glutaryl carnitine accumulation.

Q & A

Q. What are the optimal chromatographic methods for separating L-Glutaryl Carnitine Chloride from other acylcarnitines in complex biological samples?

Q. How can this compound be synthesized with high purity for preclinical studies?

Synthesis typically involves reacting L-carnitine hydrochloride with glutaric anhydride or its acid chloride derivative. A stepwise protocol includes:

  • Dissolving L-carnitine HCl in anhydrous methanol.
  • Adding glutaric acid chloride dropwise under nitrogen, followed by reflux at 60°C for 4–6 hours.
  • Purification via ion-exchange chromatography (e.g., Amberlite IRA-400) to remove chloride counterions and unreacted precursors . Final purity (>95%) is confirmed by NMR (e.g., ¹H-NMR δ 3.2–3.4 ppm for trimethylammonium protons) and LC-MS .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between in vitro mitochondrial respiration assays and in vivo anti-arrhythmic outcomes when studying this compound?

In vitro assays (e.g., mitochondrial RCI and OPR measurements in isolated cardiac mitochondria) may show enhanced β-oxidation efficiency , while in vivo anti-arrhythmic effects depend on systemic factors like plasma carnitine levels and tissue-specific uptake. To address contradictions:

  • Use isotopic tracing (¹³C-labeled L-glutaryl carnitine) to track tissue-specific metabolism.
  • Conduct dose-response studies comparing mitochondrial respiration rates (e.g., Seahorse XF Analyzer) with electrophysiological outcomes (e.g., ECG in ischemia-reperfusion models) .

Q. What statistical frameworks are recommended for analyzing acylcarnitine profiling data in metabolic disease models?

Q. How does this compound influence cross-talk between fatty acid oxidation and gluconeogenesis in hepatic cells?

Mechanistic studies in hepatocyte models reveal that L-glutaryl carnitine enhances fatty acid transport into mitochondria, increasing acetyl-CoA flux. This activates pyruvate carboxylase, diverting pyruvate toward oxaloacetate and gluconeogenesis. To validate:

  • Knockdown CPT1A (carnitine palmitoyltransferase 1A) via siRNA to disrupt carnitine shuttling.
  • Measure gluconeogenic output via ¹³C-glucose tracing and RNA-seq of PEPCK and G6Pase expression .

Methodological Best Practices

  • Sample Preparation: Use dry blood spots or plasma stabilized with EDTA to prevent ex vivo hydrolysis of acylcarnitines .
  • Quality Control: Include batch-specific internal standards (e.g., DL-carnitine-d9) and validate inter-assay precision (<15% CV) .
  • Ethical Reporting: Adhere to NIH guidelines for preclinical data, including randomization, blinding, and explicit inclusion/exclusion criteria .

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